4',5-Dihydroxyisoflavone
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Overview
Description
5,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, found primarily in soybeans and other legumes. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic estrogen in the body. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,4’-Dihydroxyisoflavone can be synthesized through various chemical routes. One common method involves the cyclization of chalcones, which are precursors in the biosynthesis of flavonoids. The reaction typically requires acidic or basic conditions and can be catalyzed by enzymes or chemical catalysts .
Industrial Production Methods
Industrial production of 5,4’-Dihydroxyisoflavone often involves the extraction from plant sources, particularly soybeans. Techniques such as ultrasonication extraction, supercritical fluid extraction, and pressurized-liquid extraction are commonly used. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5,4’-Dihydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavones .
Scientific Research Applications
5,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with soil microbes.
Medicine: Investigated for its potential in cancer prevention, cardiovascular health, and bone health due to its phytoestrogenic properties.
Industry: Utilized in the development of nutraceuticals and functional foods
Mechanism of Action
The mechanism by which 5,4’-Dihydroxyisoflavone exerts its effects involves its interaction with estrogen receptors. It can bind to these receptors and mimic the action of estrogen, leading to various biological effects. Additionally, it influences several signaling pathways, including those involved in antioxidant defense and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Daidzein (7,4’-Dihydroxyisoflavone): Another isoflavone with similar estrogenic properties.
Genistein (4’,5,7-Trihydroxyisoflavone): Known for its potent anticancer and antioxidant activities.
Biochanin A (5,7-Dihydroxy-4’-methoxyisoflavone): Exhibits anti-inflammatory and anticancer properties
Uniqueness
5,4’-Dihydroxyisoflavone is unique due to its specific hydroxylation pattern, which influences its biological activity and interaction with enzymes and receptors. This distinct structure allows it to have unique effects compared to other isoflavones .
Properties
CAS No. |
148356-24-5 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)11-8-19-13-3-1-2-12(17)14(13)15(11)18/h1-8,16-17H |
InChI Key |
GTKATHVTDOTYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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